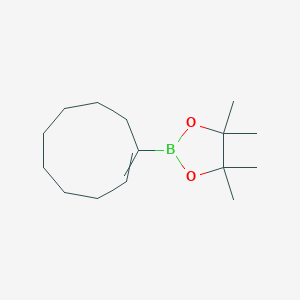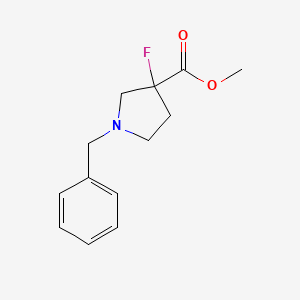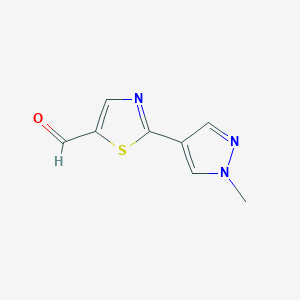
2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde
Descripción general
Descripción
2-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both a pyrazole and a thiazole ring
Aplicaciones Científicas De Investigación
2-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific electronic or photophysical properties.
Safety and Hazards
Mecanismo De Acción
Mode of Action
The mode of action of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Métodos De Preparación
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a thiazole derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide, followed by heating to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
2-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde can be compared with other similar compounds such as:
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine These compounds share structural similarities but differ in their functional groups and overall properties. The uniqueness of this compound lies in its combination of pyrazole and thiazole rings, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-11-4-6(2-10-11)8-9-3-7(5-12)13-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBPGVNFVPEAND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1Z)-2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1427743.png)
![Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B1427745.png)
![6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1427746.png)
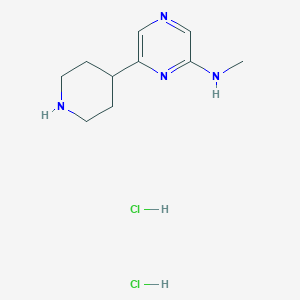
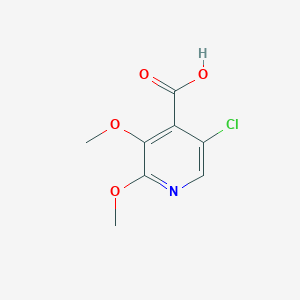
![4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1427749.png)
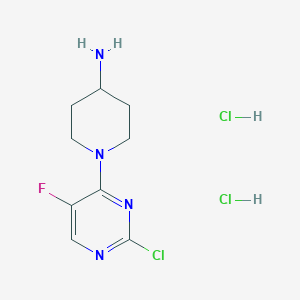
![2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1427752.png)
![6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1427754.png)


